Epoxylathyrol
Overview
Description
Synthesis Analysis
The synthesis of epoxylathyrol and its derivatives involves complex chemical reactions aimed at creating or modifying the epoxy ring structure inherent to epoxylathyrol. A notable method involves the photochemical cleavage of the cyclopropane ring of 6,20-epoxylathyrol, leading to the formation of furan derivatives through a series of cis-trans-isomerisation followed by ring cleavage and carbene insertion into the carbonyl group (Balmain, 1975).
Molecular Structure Analysis
The molecular structure of epoxylathyrol has been detailed through various spectroscopic analyses, including nuclear magnetic resonance (NMR). These studies provide insights into the compound's stereochemistry and electronic configuration. For instance, the synthesis of marine epoxy sterol showcases the complexity of epoxylathyrol's structure and the significance of its epoxy moiety (Migliuolo et al., 1991).
Chemical Reactions and Properties
Epoxylathyrol undergoes various chemical reactions, highlighting its reactivity and interaction with different chemical agents. The catalytic generation of activated carboxylates from epoxyaldehydes underscores the potential of epoxylathyrol in facilitating the synthesis of beta-hydroxyesters, showcasing the compound's versatility in chemical synthesis (Chow & Bode, 2004).
Physical Properties Analysis
The physical properties of epoxylathyrol, including its phase behavior, melting point, and solubility, are crucial for its handling and application in various domains. Research into epoxy-clay nanocomposites, for example, illustrates the impact of epoxylathyrol's physical properties on the synthesis and structure of advanced materials (Kornmann et al., 2001).
Chemical Properties Analysis
The chemical properties of epoxylathyrol, including its reactivity, stability, and interactions with other molecules, are fundamental to its functionality in various chemical settings. The modulation of ABCB1-mediated multidrug resistance in human colon adenocarcinoma and mouse T-lymphoma cells by epoxylathyrol derivatives exemplifies the compound's chemical behavior and potential therapeutic applications (Matos et al., 2015).
Scientific Research Applications
1. Disabling Multidrug Resistance in Cancer
- Summary of Application : Epoxylathyrane derivatives, including Epoxylathyrol, have been found to be effective in disabling multidrug resistance (MDR) in cancer, which is a major hurdle for the successful outcome of cancer chemotherapy .
- Methods of Application : The study evaluated the potential collateral sensitivity (CS) effect of Epoxylathyrane derivatives against gastric, pancreatic, and colon human cancer cells and their drug-resistant counterparts . The most promising compounds were investigated as apoptosis inducers, using the assays annexin V/PI and active caspase-3 .
- Results : The compounds were more effective against the resistant gastric cell lines. The CS effect was more significant in EPG85-257RDB cells. Compounds 8, 15, and 16 exhibited the best results. Epoxyboetirane P (8), with the strongest MDR-selective antiproliferative activity against gastric carcinoma EPG85-257RDB cells (IC50 of 0.72 µM), being 10-fold more active against this resistant subline than in sensitive gastric carcinoma cells .
2. Ethnobotany Research and Applications
- Summary of Application : While the specific application of Epoxylathyrol in ethnobiology is not detailed in the source, the journal “Ethnobotany Research and Applications” is devoted to the rapid dissemination of current research in areas related to Ethnobiology . It’s possible that Epoxylathyrol, being a natural product, could have applications in this field.
1. Disabling Multidrug Resistance in Cancer
- Summary of Application : Epoxylathyrane derivatives, including Epoxylathyrol, have been found to be effective in disabling multidrug resistance (MDR) in cancer, which is a major hurdle for the successful outcome of cancer chemotherapy .
- Methods of Application : The study evaluated the potential collateral sensitivity (CS) effect of Epoxylathyrane derivatives against gastric, pancreatic, and colon human cancer cells and their drug-resistant counterparts . The most promising compounds were investigated as apoptosis inducers, using the assays annexin V/PI and active caspase-3 .
- Results : The compounds were more effective against the resistant gastric cell lines. The CS effect was more significant in EPG85-257RDB cells. Compounds 8, 15, and 16 exhibited the best results. Epoxyboetirane P (8), with the strongest MDR-selective antiproliferative activity against gastric carcinoma EPG85-257RDB cells (IC50 of 0.72 µM), being 10-fold more active against this resistant subline than in sensitive gastric carcinoma cells .
2. Ethnobotany Research and Applications
- Summary of Application : While the specific application of Epoxylathyrol in ethnobiology is not detailed in the source, the journal “Ethnobotany Research and Applications” is devoted to the rapid dissemination of current research in areas related to Ethnobiology . It’s possible that Epoxylathyrol, being a natural product, could have applications in this field.
3. Metabolic Profiling
- Summary of Application : Euphorbiasteroid, a lathyrane-type diterpene from Euphorbiae semen (the seeds of Euphorbia lathyris L.), has been shown to have a variety of pharmacological effects such as anti-tumor and anti-obesity . Epoxylathyrol, being a similar compound, could potentially have similar applications.
4. Modulation of ABCB1-Mediated Multidrug Resistance
- Summary of Application : Epoxylathyrol derivatives have been found to modulate ABCB1-mediated multidrug resistance (MDR) in human colon adenocarcinoma and mouse T-Lymphoma cells .
- Methods of Application : The study involved the chemical transformation of Epoxyboetirane A, a macrocyclic diterpene that was found to be inactive as an ABCB1 modulator, into a series of compounds with improved MDR-modifying activity . The potential of these compounds was evaluated against resistant human colon adenocarcinoma and human ABCB1-gene transfected L5178Y mouse lymphoma cells .
- Results : Different substitution patterns led to distinct ABCB1 inhibitory activities. A considerable enhancement in MDR-modifying activity was observed for aromatic compounds in both cell lines . Methoxyboetirane B (22) was found to be a new promising lead for MDR-reversing anticancer drug development due to its outstanding ABCB1 inhibitory activity at 0.2 μM .
5. P-glycoprotein Inhibitor
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/b10-7-/t11-,12-,13+,14+,15-,17-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFQDSXSELSHMX-HMZDNQSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]([C@@]3(CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)CO3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epoxylathyrol | |
CAS RN |
28649-60-7 | |
Record name | Epoxylathyrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028649607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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